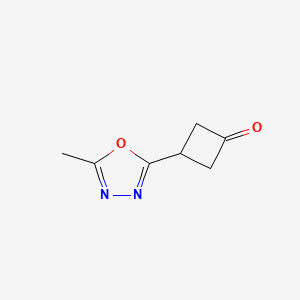![molecular formula C29H39N7O8S2 B8021218 benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8021218.png)
benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Gisadenafil besylate involves several synthetic routes. One common method includes the reaction of 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine with 3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one under specific conditions . Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product.
Chemical Reactions Analysis
Gisadenafil besylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ethyl or methoxyethyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The piperazinyl sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gisadenafil besylate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of Gisadenafil besylate involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Gisadenafil besylate is unique compared to other similar compounds due to its specific functional groups and molecular structure. Similar compounds include other pyrazolo[4,3-d]pyrimidin-7-one derivatives, such as:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another compound used for similar therapeutic purposes.
Tadalafil: Known for its longer duration of action compared to Sildenafil and Vardenafil.
These compounds share a similar core structure but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRDYSZKVPPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N7O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
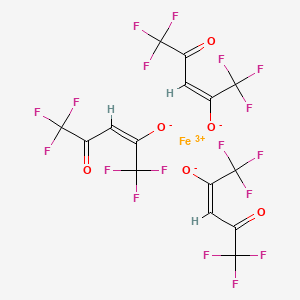
![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)
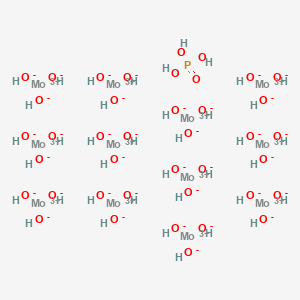
![1-[Chloro(cyclohexyl)methylidene]piperidin-1-ium;hexafluorophosphate](/img/structure/B8021160.png)

![[3-(2,5-Dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride;hydrate](/img/structure/B8021171.png)
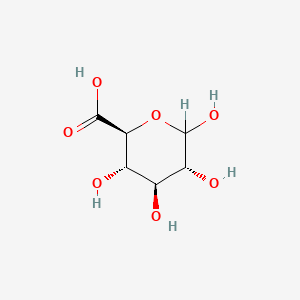
![[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B8021182.png)
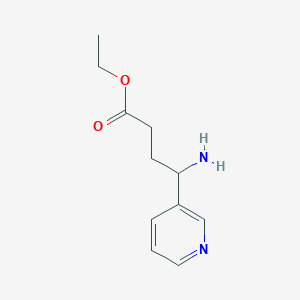
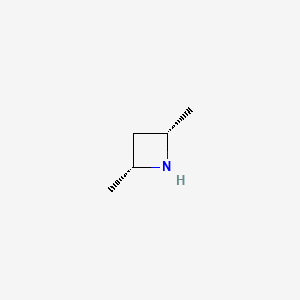
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-nitrobenzoic acid](/img/structure/B8021205.png)
![[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B8021224.png)
![Tert-butyl 6'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B8021232.png)
